Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry. This article will provide a comprehensive overview of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves a multi-step process. A common method includes the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate under reflux conditions in solvents such as ethanol. This method allows for the formation of the target compound with reasonable yield and purity. Variations in reaction conditions, including temperature and solvent choice, can optimize the synthesis further.
The molecular structure of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate can be described by its core pyrazolo-pyrimidine framework. The compound features a hydroxyl group at the 7-position and a methyl group at the 5-position of the pyrazolo ring. The carboxylate moiety is attached at the 3-position of the pyrimidine ring. This arrangement contributes to its biological activity and interaction with various biological targets.
The structural formula can be represented as follows:
This indicates that the compound consists of nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and three oxygen atoms.
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate participates in various chemical reactions typical for heterocyclic compounds. These include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities.
The mechanism of action for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate primarily revolves around its role as an inhibitor in biochemical pathways. It has been shown to interact with enzymes involved in purine metabolism, acting as an antimetabolite. This interaction can disrupt normal cellular processes, leading to altered cell function and signal transduction pathways. Its efficacy as a potential therapeutic agent is being explored in various biological systems.
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate exhibits several notable physical and chemical properties:
Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused N-heterocyclic compounds characterized by a bicyclic 5-6 ring system comprising adjacent pyrazole and pyrimidine rings. This scaffold exhibits remarkable structural versatility, enabling diverse functionalization at multiple positions to modulate pharmacological properties. The rigid, planar configuration allows for optimal interactions with biological targets, particularly ATP-binding sites of kinases, while maintaining favorable physicochemical properties for drug development [6]. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a synthetically accessible and pharmacologically significant derivative within this structural class, functioning as a key synthetic intermediate for numerous bioactive molecules.
The pyrazolo[1,5-a]pyrimidine core contains six potential modification sites (positions 2, 3, 5, 6, 7, and 7a), with positions 3, 5, and 7 being most synthetically versatile. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exemplifies a 3,5,7-trisubstituted derivative with defining structural features [6]:
Table 1: Structural Features of Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate
Position | Substituent | Functional Role | Modification Potential |
---|---|---|---|
3 | Ethyl carboxylate | Electron-withdrawing group; hydrogen bond acceptor | Ester hydrolysis, amide formation |
5 | Methyl group | Steric modulation; electron donation | Alkylation, halogenation |
7 | Hydroxyl group | Hydrogen bond donor; polar group | O-Alkylation, nucleophilic displacement (e.g., Cl, morpholine) |
Core | Pyrazolo[1,5-a]pyrimidine | Planar bicyclic system; π-π stacking | Regioselective electrophilic substitution |
The molecular framework (MW: 221.22 g/mol) exhibits tautomerism where the 7-hydroxyl group can adopt keto or enol forms, influencing hydrogen-bonding capabilities and metal chelation potential [5] [6]. X-ray crystallography studies of analogs confirm near-planar geometry with rotational barriers facilitating stable protein interactions [6].
Pyrazolo[1,5-a]pyrimidines demonstrate exceptional target diversity validated by multiple FDA-approved drugs and clinical candidates. Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a precursor to compounds with significant bioactivities [2] [4]:
Pim Kinase Inhibition: Derivatives exhibit pan-Pim inhibition (e.g., compound 11j) via hinge-region binding, relevant in hematological malignancies [9].
Enzyme Modulation: Beyond kinases, derivatives show activity as:
Table 2: Pharmacological Applications of Pyrazolo[1,5-a]Pyrimidine Derivatives Derived from 7-Hydroxy Precursors
Biological Target | Derivative Structure | Activity | Therapeutic Application |
---|---|---|---|
PI3Kδ | CPL302253 (7-morpholinyl, 5-indole) | IC₅₀ = 2.8 nM | Asthma/COPD (inhaled) [2] |
TRK kinases | Larotrectinib analogs | IC₅₀ < 10 nM | NTRK-fusion cancers [4] |
Bruton’s tyrosine kinase | Zanubrutinib intermediates | Covalent inhibitor | Lymphoma [6] |
Pim kinases | 5,7-Disubstituted analogs | Pan-Pim inhibition | Hematological malignancies [9] |
DPP-IV | 3-Carboxamide derivatives | Competitive inhibition | Type 2 diabetes |
Structure-activity relationship (SAR) studies highlight critical pharmacophore elements: The 7-position tolerates diverse nitrogenous groups (morpholine, piperazine) for potency/selectivity tuning, while 5-aryl/heteroaryl substituents access hydrophobic pockets. The 3-carboxylate enhances solubility and serves as a synthetic handle for bioisosteric replacements [2] [6].
This compound emerged as a key synthetic intermediate through methodological refinements of pyrazolo[1,5-a]pyrimidine synthesis:
Early Routes (Pre-2000): Initial syntheses employed condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (NaOEt/EtOH), yielding dihydroxy intermediates requiring harsh dehydration . Chlorination at C7 necessitated excess POCl₃, complicating purification of the 7-hydroxy precursor [2].
Modern Optimizations: Contemporary protocols enhanced efficiency and regioselectivity:
Table 3: Key Synthetic Routes to Ethyl 7-Hydroxy-5-methylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate
Method | Reagents/Conditions | Yield | Advantages | Reference |
---|---|---|---|---|
Classical condensation | Diethyl malonate, NaOEt, EtOH, reflux, 12h | 60-70% | Simple reagents; scalable | |
Microwave cyclization | Ethyl acetoacetate, EtOH, MW, 150°C, 20 min | 85-90% | Rapid; high purity; energy-efficient | [6] |
Vilsmeier-Haack route | POCl₃/DMF, then aminopyrazole, 80°C | 75% | One-pot; avoids hydroxyl intermediate | [6] |
Yamagami’s protocol | Malonic acid, POCl₃/pyridine, 60°C, 4h | 78% | No dehydration step; high regioselectivity | [6] |
The compound’s significance is underscored by its commercial availability (CAS# 58347-55-0, 167371-90-6) from specialty chemical suppliers, with catalog listings specifying >95% purity for pharmaceutical research [7] [10]. Its evolution from a synthetic curiosity to a strategic building block reflects the growing importance of functionalized pyrazolo[1,5-a]pyrimidines in drug discovery pipelines targeting oncology, inflammation, and CNS disorders.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1